N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide
Description
N-[4-(1H-Pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazole ring linked to a phenyl group and a thiophene-containing acetamide moiety. Its structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(10-13-2-1-9-20-13)17-12-5-3-11(4-6-12)14-7-8-16-18-14/h1-9H,10H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGZMYRNLVDMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile . The final step involves coupling the pyrazole and thiophene rings through an acetamide linkage, often using reagents like acetic anhydride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
Pyrazole derivatives, including N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide, have been extensively studied for their pharmacological properties. Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities, including:
- Anticancer Activity : Various studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the anticancer potential of similar compounds against breast cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. A series of synthesized pyrazole-thiophene derivatives were tested against several microbial strains, showing promising results .
- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .
Table 1: Summary of Pharmacological Activities
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory markers |
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound as a potential pesticide. The compound's ability to inhibit the growth of certain plant pathogens suggests it could be developed into an effective agricultural fungicide or bactericide.
Case Study
A field study assessed the efficacy of a pyrazole-thiophene derivative in controlling fungal infections in crops. The results demonstrated a significant reduction in disease incidence compared to untreated controls, indicating its potential as a biopesticide .
Materials Science
Polymer Chemistry
The compound has also been investigated for its role in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymers to enhance their thermal stability and mechanical properties.
Table 2: Polymer Applications
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Core Structural Variations
The compound’s pyrazole-thiophene-acetamide scaffold is compared below with structurally similar molecules:
Key Observations :
- Pyrazole vs. Triazole/Thiazole : Pyrazole (5-membered, two adjacent N atoms) offers distinct electronic properties compared to triazole (three N atoms) or thiazole (N and S atoms). These differences influence binding affinity and metabolic stability .
- Thiophene vs. Thiazole : Thiophene’s sulfur atom contributes to π-π stacking, while thiazole’s N-S system enhances hydrogen bonding .
- Substituent Effects : Fluorophenyl or methoxy groups (e.g., in compound 55) modulate lipophilicity and target selectivity .
Comparison with Analogs :
Pharmacological and Physicochemical Properties
Notes:
- Analogous compounds (e.g., 55) show antiproliferative activity, possibly via kinase inhibition .
Biological Activity
N-[4-(1H-pyrazol-3-yl)phenyl]-2-(thiophen-2-yl)acetamide is a compound characterized by its unique structural features, including a pyrazole ring and a thiophene ring. These heterocyclic structures are associated with a range of biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical formula is , and it has been noted for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. The presence of the pyrazole and thiophene rings allows for specific interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an enzyme inhibitor, binding to active sites and blocking substrate access. Specifically, the pyrazole moiety has been shown to interact with kinases and receptors through hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects. Additionally, these compounds exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Properties
This compound has been evaluated for its anticancer activity through various assays. It has demonstrated efficacy in inhibiting cancer cell proliferation in several cell lines. Notably, it has been identified as a potent inhibitor of telomerase activity in cancer cells, which is crucial for cancer cell immortality .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[4-(1H-pyrazol-3-yl)phenyl]-2-(furan-2-yl)acetamide | Furan | Moderate antimicrobial activity |
| N-[4-(1H-pyrazol-3-yl)phenyl]-2-(pyridin-2-yl)acetamide | Pyridine | Higher cytotoxicity against certain cancer cells |
This table illustrates how this compound compares to similar compounds, highlighting its distinct biological profile due to the thiophene ring.
Case Studies
- Antimicrobial Evaluation : A study assessed various derivatives of pyrazole-thiophene compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria, emphasizing the potential for developing new antibiotics from this class of compounds .
- Cancer Research : In a series of experiments on lung cancer cell lines (A549, HCC44), this compound was found to significantly inhibit cell growth and induce apoptosis, showcasing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
